molecular formula C13H17NO2 B13848587 (3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol

(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol

Cat. No.: B13848587
M. Wt: 219.28 g/mol
InChI Key: YWLJIFDEAJKENK-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol is a compound belonging to the oxazolidinone class, which is known for its diverse biological activities Oxazolidinones are heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . This method utilizes electron-donating groups in the aromatic substituent of glycidylcarbamate to increase the yield of the product. Another method involves the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxyl group and the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: The hydroxyl group in the compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction of the oxazolidinone ring can be achieved using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the phenyl or cyclopropyl groups using reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield the corresponding ketone, while reduction of the oxazolidinone ring may produce an amine derivative.

Scientific Research Applications

(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for its potential as an antibacterial agent.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl and phenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced resistance potential.

    Contezolid: A newer oxazolidinone derivative in clinical trials for its antibacterial properties.

Uniqueness

(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl and phenyl groups with the oxazolidinone ring provides a distinct structure that may offer advantages in specific applications compared to other oxazolidinone derivatives.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(3-cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol

InChI

InChI=1S/C13H17NO2/c15-9-12-8-14(11-6-7-11)13(16-12)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2

InChI Key

YWLJIFDEAJKENK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(OC2C3=CC=CC=C3)CO

Origin of Product

United States

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